
N1-(2-morpholinoethyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-morpholinoethyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 by a team of researchers led by David J. A. Brown at the University of Bath, UK. Since then, MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Compounds with structures similar to N1-(2-morpholinoethyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide have been investigated for their potential antibacterial properties. These compounds, particularly those combining thiazole and sulfonamide groups, have shown promise in combating both Gram-negative and Gram-positive bacteria . The antibacterial activity is enhanced when these molecules are used in conjunction with cell-penetrating peptides, which can lead to faster killing kinetics and the creation of pores in bacterial cell membranes .
Anti-inflammatory Properties
Derivatives of the compound have been synthesized and evaluated for their anti-inflammatory properties. Some derivatives, especially those with a methoxy group at the sixth position in the benzothiazole ring, have demonstrated significant inhibition of COX-1 and COX-2 enzymes, which are key targets in the treatment of inflammation . These compounds have also shown a high percentage of inhibition of albumin denaturation, which is a marker of anti-inflammatory activity .
Drug Design and Synthesis
The compound’s structure allows for the design and synthesis of novel derivatives with potential therapeutic applications. By coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, researchers have been able to create a series of novel compounds with varying properties for further evaluation in drug discovery .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of these compounds with their protein targets. This in silico approach helps in visualizing the three-dimensional geometrical view of the ligand binding to the receptor, which is crucial for the rational design of drugs with improved efficacy and reduced side effects .
Reactive Species Generation
The compound’s derivatives have been studied for their ability to generate reactive species, which can be a mechanism of action for antibacterial activity. By evaluating the generation of reactive species, researchers can determine the potential of these compounds as antibacterial agents .
Cell Membrane Interaction
The interaction of the compound’s derivatives with cell membranes has been a subject of study. Understanding how these molecules affect cell membrane integrity and function can provide insights into their mechanism of action and potential applications in treating bacterial infections .
Therapeutic Strategy Development
The compound and its derivatives are part of ongoing research to develop new therapeutic strategies. By combining different pharmacophores, researchers aim to create hybrid molecules that can offer a multifaceted approach to treating diseases, particularly those caused by drug-resistant pathogens .
Propiedades
IUPAC Name |
N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O5S/c26-20(21(27)23-11-13-24-14-16-30-17-15-24)22-10-9-18-6-4-5-12-25(18)31(28,29)19-7-2-1-3-8-19/h1-3,7-8,18H,4-6,9-17H2,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQSXTAYCYUPBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCCN2CCOCC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-morpholinoethyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

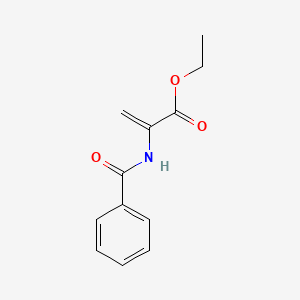
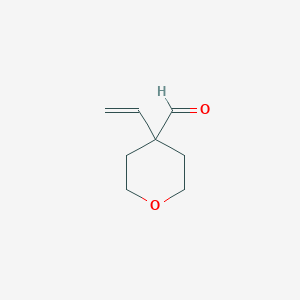
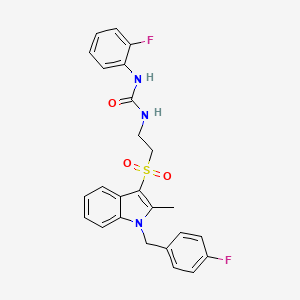
![N-butyl-4-((1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2852283.png)
![N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxamide](/img/structure/B2852284.png)
![5-[(Thien-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B2852285.png)
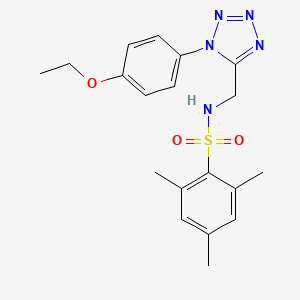

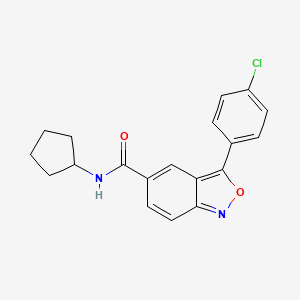

![3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B2852294.png)

![2-[(5-Chloro-2-thiophenyl)-oxomethyl]imino-3,4-dimethyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B2852296.png)
![4-(6-chlorobenzo[d]thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide](/img/structure/B2852298.png)